5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is a modified nucleoside that incorporates a trifluoroacetyl group and a methyl group on the amino side chain. This compound has garnered interest due to its potential applications in biochemical research, particularly in the fields of nucleic acid chemistry and molecular biology. The molecular formula for this compound is , with a molecular weight of 383.28 g/mol .
This compound is classified as a nucleoside, specifically a derivative of uridine. It is synthesized through various chemical reactions involving uridine as a starting material, modified by the introduction of specific functional groups. The presence of the trifluoroacetyl group is significant as it can influence the compound's reactivity and biological properties .
The synthesis of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine typically involves several key steps:
These steps can yield the desired compound with varying efficiencies depending on reaction conditions and purification methods.
The molecular structure of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine features:
The structural representation can be visualized through its 2D and 3D models available in chemical databases . Key structural data include:
The chemical reactivity of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine can be characterized by its ability to participate in various reactions typical for nucleosides, including:
The mechanism of action for 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine primarily revolves around its incorporation into RNA molecules. Once integrated into RNA, it may affect:
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine exhibits several notable physical and chemical properties:
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm structural integrity and purity .
The primary applications of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine in scientific research include:
The MnmE-MnmG enzyme complex (also termed MnmEG) is a conserved bacterial machinery responsible for installing the carboxymethylaminomethyl (cmnm) group at the wobble position (U34) of specific tRNAs, including those for glutamate, lysine, glutamine, and arginine. This α₂β₂ heterotetramer catalyzes the formation of 5-carboxymethylaminomethyluridine (cmnm⁵U) or its 2-thio derivative (cmnm⁵s²U) through a multi-step enzymatic reaction [1] [9]. The reaction requires glycine as the donor of the aminomethyl moiety and methylenetetrahydrofolate (CH₂-THF) as the one-carbon source. Structural studies reveal that MnmE binds GTP and THF derivatives, while MnmG is a flavoprotein that facilitates FAD-dependent redox steps. This complex acts as the foundational biosynthetic step for downstream modifications, including the generation of 5-(N-methyl-N-trifluoroacetyl)aminomethyl uridine derivatives under specific experimental conditions [1] [2].
Tetrahydrofolate (THF) cofactors serve as essential one-carbon donors in U34 modification. Isotopic labeling studies using ¹³C-CH₂-THF definitively identified methylene-THF (CH₂-THF) as the physiological substrate for the MnmEG complex, contrary to prior hypotheses implicating formyl- or methyl-THF [1]. The reaction proceeds via nucleophilic addition of the one-carbon unit to the C5 position of uracil, facilitated by reduced FAD (FADH₂) generated through NADH oxidation. Biochemical reconstitution assays demonstrate that DTT can substitute for NADH, indicating flexibility in the reductant requirement [1]. Crucially, MnmE copurifies with multiple THF species (THF, CH₂-THF, CH₃-THF), complicating earlier substrate identification efforts. The THF binding pocket accommodates various folate oxidation states, but kinetic analyses confirm CH₂-THF as the catalytically competent substrate [1].
Table 1: Kinetic Parameters of THF Analogs in MnmEG-Catalyzed Modification
THF Analog | Relative Activity (%) | Role in cmnm⁵U Formation | Isotope Incorporation |
---|---|---|---|
Methyl-THF (CH₃-THF) | 15-20% | Poor substrate | Minimal ¹³C transfer |
Methylene-THF (CH₂-THF) | 100% | Primary one-carbon donor | Efficient ¹³C transfer |
Formyl-THF (CHO-THF) | 10-15% | Non-physiological | Undetectable |
THF (no one-carbon) | <5% | Inactive | None |
Evolutionary divergence is evident in U34 modification machineries. In Gram-negative bacteria (e.g., E. coli), the bifunctional enzyme MnmC converts cmnm⁵U to 5-methylaminomethyluridine (mnm⁵U) via FAD-dependent oxidative demethylation followed by SAM-dependent methylation [9]. However, Gram-positive bacteria (e.g., Bacillus subtilis) lack MnmC homologs and instead utilize MnmM (YtqB), a dedicated SAM-dependent methyltransferase that catalyzes nm⁵s²U → mnm⁵s²U conversion [6]. Eukaryotes exhibit further specialization: yeast mitochondria harbor cmnm⁵U in tRNAs decoding two-codon families ending in purines (e.g., tRNAᴸᵉᵘ, tRNAᵀʳᵖ) [10], while humans employ the GTPBP3-MTO1 complex to install the analogous taurinomethyl group (τm⁵U) instead of cmnm⁵U. Plant chloroplasts utilize a MnmM-like enzyme, reflecting their prokaryotic origins [6]. These differences highlight lineage-specific adaptation in tRNA modification:
Glycine serves as the direct precursor of the aminomethyl moiety in cmnm⁵U biosynthesis. The MnmEG complex incorporates glycine’s carbon backbone into the cmnm side chain through a PLP-dependent transamination-like mechanism. Mass spectrometry analyses of tRNAs modified in the presence of ¹³C-glycine confirm direct incorporation of the labeled glycine molecule into U34 [1]. The reaction involves:
Enzymatic assays show that glycine analogs (e.g., sarcosine) cannot substitute for glycine, indicating strict substrate specificity. The aminomethyl group of glycine ultimately forms the —NH—CH₂— linkage in cmnm⁵U, which serves as the precursor for synthetic derivatives like 5-(N-methyl-N-trifluoroacetyl)aminomethyl uridine [1] [2].
Table 2: Evolutionary Distribution of U34 Modification Systems
Organism | Modification Enzyme | Core Substrate | Catalyzed Product | tRNA Targets |
---|---|---|---|---|
E. coli (Gram-negative) | MnmE-MnmG complex | Glycine + CH₂-THF | cmnm⁵U/cmnm⁵s²U | Arg, Glu, Gln, Lys |
B. subtilis (Gram-positive) | MnmM (YtqB) | SAM | mnm⁵s²U | Gln, Lys |
S. cerevisiae mitochondria | Unknown | Glycine analog? | cmnm⁵U | Leu, Trp |
A. thaliana chloroplasts | MnmM homolog | SAM | mnm⁵s²U | ND |
Key: ND = Not determined; SAM = S-adenosyl methionine
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